Vedaprofen

Description

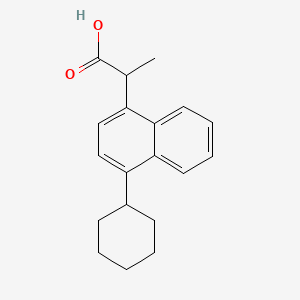

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclohexylnaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGVMQFWFVFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049077 | |

| Record name | Quadrisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71109-09-6 | |

| Record name | Vedaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vedaprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadrisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-α-methylnaphthalene-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VEDAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vedaprofen's Cyclooxygenase Inhibition: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of vedaprofen's mechanism of action, with a specific focus on its interaction with COX-1 and COX-2. While precise, publicly available IC50 values for vedaprofen are not consistently reported in peer-reviewed literature, evidence from veterinary studies suggests a preferential inhibition of COX-1 in species such as horses and dogs. This document details the experimental protocols for determining COX inhibition, presents the arachidonic acid signaling pathway, and discusses the implications of vedaprofen's COX selectivity.

Introduction

Vedaprofen is a chiral NSAID utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase, a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.[2]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2] The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile.

Mechanism of Action: Cyclooxygenase Inhibition

Vedaprofen inhibits the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by blocking the active site of the COX enzymes.[1] This prevents the subsequent production of various prostaglandins and thromboxanes that contribute to the inflammatory response.

The Arachidonic Acid Cascade

The inflammatory cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways. Vedaprofen specifically targets the cyclooxygenase pathway.

Cyclooxygenase Isoform Selectivity

Quantitative Data on COX Inhibition

A thorough review of published scientific literature did not yield consistent, peer-reviewed IC50 values for vedaprofen's inhibition of COX-1 and COX-2. Such data is crucial for a definitive quantitative assessment of its isoform selectivity. For illustrative purposes, the following table structure is provided to demonstrate how such data would be presented.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Species/Assay | Reference |

| Vedaprofen | Data not available | Data not available | Data not available | - | - |

| Ibuprofen | 12 | 80 | 0.15 | Human Monocytes | [3] |

| Meloxicam | 37 | 6.1 | 6.1 | Human Monocytes | [3] |

| Celecoxib | 82 | 6.8 | 12 | Human Monocytes | [3] |

| Data for Ibuprofen, Meloxicam, and Celecoxib are provided for comparative context and are derived from a human monocyte assay. |

Experimental Protocols for Determining COX Inhibition

The determination of an NSAID's COX inhibitory activity and selectivity is typically performed using in vitro assays. The two most common methods are the whole blood assay and the recombinant enzyme assay.

Whole Blood Assay for COX-1 and COX-2 Inhibition

The whole blood assay is considered a physiologically relevant method as it accounts for the protein-binding of the drug and the cellular environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in whole blood.

Methodology:

-

COX-1 Activity:

-

Fresh heparinized whole blood is collected from the species of interest.

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Coagulation is induced (e.g., by allowing the blood to clot at 37°C) to stimulate platelet COX-1 activity.

-

The reaction is stopped, and the serum is collected.

-

The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity:

-

Fresh heparinized whole blood is collected.

-

Aliquots are pre-incubated with a selective COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.

-

COX-2 expression is induced by incubating the blood with lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).

-

The blood is then incubated with various concentrations of the test compound or vehicle control.

-

The plasma is collected after centrifugation.

-

The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured by ELISA.

-

Data Analysis:

Dose-response curves are generated by plotting the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) against the log concentration of the test compound. The IC50 values are then calculated from these curves.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory effects of four potential anti-endotoxaemic drugs assessed in vitro using equine whole blood assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Biological Activity of Vedaprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is utilized in veterinary medicine for its analgesic and anti-inflammatory properties. As a chiral compound, it exists in two enantiomeric forms: S-(+)-vedaprofen and R-(-)-vedaprofen. This technical guide provides a comprehensive overview of the biological activity of vedaprofen enantiomers, with a focus on their interaction with cyclooxygenase (COX) enzymes. While specific in-vitro inhibitory data for the individual enantiomers of vedaprofen is not extensively available in the public domain, this guide synthesizes information on the racemic mixture and draws parallels from the well-documented stereoselective activity of other profens to provide a thorough understanding. This document includes available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows.

Introduction to Vedaprofen and Chirality

Vedaprofen is a member of the 2-arylpropionic acid (profen) family of NSAIDs, which are known for their therapeutic effects in managing pain and inflammation.[1] The mechanism of action of profens is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.

A critical aspect of vedaprofen's pharmacology is its chirality. The molecule possesses a chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: S-(+)-vedaprofen and R-(-)-vedaprofen. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. For the profen class of NSAIDs, the S-(+)-enantiomer is generally considered the eutomer, possessing the majority of the COX-inhibitory and thus anti-inflammatory activity, while the R-(-)-enantiomer (the distomer) is often much less active in this regard.[2][3]

Cyclooxygenase (COX) Inhibition

The primary molecular targets of vedaprofen are the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.

In-Vitro Inhibitory Activity of Vedaprofen

Table 1: In-Vitro Cyclooxygenase (COX) Inhibitory Activity of Racemic Vedaprofen

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Species | Assay Type | Reference |

| Racemic Vedaprofen | Not Reported | Not Reported | 1.2 | Canine | Not Specified | [4] |

Note: A selectivity ratio greater than 1 indicates a preference for COX-2 inhibition.

Stereoselectivity of COX Inhibition in Profens

The stereoselective inhibition of COX enzymes is a hallmark of the profen class of NSAIDs. Numerous studies on related compounds such as ketoprofen (B1673614), flurbiprofen, and carprofen (B1668582) have consistently demonstrated that the S-(+)-enantiomer is the potent inhibitor of both COX-1 and COX-2, whereas the R-(-)-enantiomer is significantly less active, often by several orders of magnitude.[1][2][3]

Table 2: Examples of Stereoselective COX Inhibition by Other Profens

| Compound | Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Ketoprofen | S-(+) | Not specified | 0.024 (guinea pig whole blood) | [2] |

| R-(-) | > 1 (inactive) | > 1 (inactive) | [2] | |

| Flurbiprofen | S-(+) | Not specified | 0.48 (sheep placenta) | [2] |

| R-(-) | > 80 (inactive) | > 80 (inactive) | [2] | |

| Carprofen | S-(+) | - | Preferential COX-2 inhibition | [1] |

| R-(-) | - | Low inhibitory activity | [1] |

Based on this consistent pattern within the profen class, it is highly probable that S-(+)-vedaprofen is the pharmacologically active enantiomer responsible for the inhibition of COX-1 and COX-2, while R-(-)-vedaprofen is likely to be significantly less potent .

Pharmacokinetics of Vedaprofen Enantiomers

Pharmacokinetic studies of vedaprofen have been conducted in dogs and horses, revealing enantioselective disposition.

Pharmacokinetics in Dogs

A study in Beagle dogs after oral and intravenous administration of racemic vedaprofen showed that the R-(-) enantiomer predominated in the plasma.[5] This phenomenon, where the less active R-(-) enantiomer has a higher plasma concentration than the active S-(+)-enantiomer, is also observed with other profens like carprofen.[1]

Table 3: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Dogs (Single Oral Dose of 0.5 mg/kg)

| Parameter | Vedaprofen (Racemate) | R-(-)-Vedaprofen | S-(+)-Vedaprofen | Reference |

| Tmax (h) | 0.63 ± 0.14 | Not Reported | Not Reported | [5] |

| Bioavailability (%) | 86 ± 7 | Not Reported | Not Reported | [5] |

| Terminal Half-life (h) | 12.7 ± 1.7 | Not Reported | Not Reported | [5] |

| AUC R(-)/S(+) Ratio | - | 1.9 ± 0.2 | - | [5] |

| Plasma Protein Binding | > 99.5% | > 99.5% | > 99.5% | [5] |

Experimental Protocols

In-Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This is a common method to determine the IC50 values of NSAIDs for COX-1 and COX-2.

Objective: To determine the concentration of the test compound (S-(+)-vedaprofen and R-(-)-vedaprofen) required to inhibit 50% of COX-1 and COX-2 activity in a whole blood sample.

Methodology:

-

Blood Collection: Fresh heparinized blood is collected from the target species (e.g., canine, equine).

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Clotting is induced (e.g., by allowing the blood to clot at 37°C for a specific time), which activates platelets and stimulates COX-1 to produce thromboxane (B8750289) A2 (TXA2).

-

TXA2 is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped, and plasma is collected.

-

TXB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (if necessary to isolate COX-2 activity, though often the inflammatory stimulus is sufficient to predominantly measure COX-2 activity).

-

The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.

-

Various concentrations of the test compound or vehicle control are added.

-

After incubation, the reaction is stopped, and plasma is collected.

-

Prostaglandin E2 (PGE2) levels, a major product of COX-2 activity, are quantified by ELISA.

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound.

-

IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Arachidonic acid cascade and the mechanism of COX inhibition by vedaprofen.

Experimental Workflow: In-Vitro COX Inhibition Assay

Caption: Experimental workflow for determining COX-1 and COX-2 inhibition.

Logical Relationships: Pharmacokinetics and Pharmacodynamics

References

- 1. Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective cyclooxygenase inhibition in cellular models by the enantiomers of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacology of Vedaprofen in Equine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders in horses.[1] Its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923). This guide provides a comprehensive technical overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of vedaprofen in equine models, supported by detailed experimental protocols and quantitative data. A notable gap in the current public scientific literature is the absence of specific quantitative data on the in vitro COX-1 to COX-2 inhibitory concentration ratio (IC50 ratio) for vedaprofen in equine whole blood assays.

Mechanism of Action: Cyclooxygenase Inhibition

Vedaprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes.[2] There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as gastric mucosa protection and platelet aggregation via thromboxane (B8750289) A2 synthesis.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of inflammatory prostaglandins like PGE2.[3]

Vedaprofen is a racemic mixture, containing both S(+) and R(-) enantiomers. The S(+) enantiomer is considered more potent in the inhibition of prostaglandin (B15479496) synthesis.[1] While vedaprofen has demonstrated potent inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TxB2) synthesis in equine models, specific IC50 ratios to quantify its selectivity for COX-2 over COX-1 in horses are not available in the reviewed peer-reviewed literature.[1][4][5] This contrasts with other NSAIDs used in horses, for which such selectivity data are published.[6]

Pharmacokinetics

Vedaprofen's pharmacokinetic profile has been studied following both intravenous and oral administration in equine models. The drug exhibits enantioselective pharmacokinetics, meaning the R(-) and S(+) enantiomers are absorbed, distributed, and eliminated differently.[7]

Intravenous Administration

A pivotal study in ponies provides the most comprehensive data for intravenous administration.[7]

Table 1: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Pony Plasma (Single 1 mg/kg IV Dose)

| Parameter | R(-) Enantiomer | S(+) Enantiomer |

| Area Under Curve (AUC) | 7524 ng·h/mL | 1639 ng·h/mL |

| Plasma Concentration Ratio (R:S) at 5 min | 69:31 | - |

| Plasma Concentration Ratio (R:S) at 3 h | 96:4 | - |

| Elimination Half-Life (t½β) | Greater than S(+) | Less than R(-) |

| Mean Residence Time (MRT) | Greater than S(+) | Less than R(-) |

| Volume of Distribution (Vd) | Less than S(+) | Greater than R(-) |

| Data sourced from Lees et al. (1999).[7] |

Table 2: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Inflammatory Exudate (Single 1 mg/kg IV Dose in Ponies)

| Parameter | R(-) Enantiomer | S(+) Enantiomer |

| Max Concentration (Cmax) | 2950 ng/mL | 1534 ng/mL |

| Area Under Curve (AUC) | 9755 ng·h/mL | 4400 ng·h/mL |

| Data sourced from Lees et al. (1999).[7] |

Table 3: Additional Pharmacokinetic Properties of Vedaprofen in Ponies (IV)

| Parameter | Observation |

| Plasma Protein Binding | > 99% |

| Exudate Protein Binding | > 99% |

| Data sourced from Lees et al. (1999).[7] |

Oral Administration

An oral gel formulation of vedaprofen is available for use in horses.

Table 4: Pharmacokinetic Parameters of Vedaprofen in Horses (Oral Gel)

| Parameter | Value |

| Bioavailability | 80-90% (significantly reduced with food) |

| Terminal Half-Life | 350-500 minutes |

| Accumulation | No accumulation with repeated dosing |

| Metabolism | Extensively metabolized, primarily to a monohydroxylated derivative |

| Excretion | ~70% of an oral dose excreted in urine |

| Data sourced from the European Medicines Agency. |

Experimental Protocols

Protocol: IV Pharmacokinetics in an Equine Model of Acute Inflammation

This protocol is based on the methodology described by Lees et al. (1999).[7]

-

Subjects: Six ponies were utilized in a two-period cross-over study design.

-

Inflammation Model: A mild, acute inflammatory reaction was induced via the subcutaneous implantation of carrageenan-soaked sponges into the neck region. This established a site for the collection of inflammatory exudate to assess drug penetration.

-

Drug Administration: Vedaprofen was administered as a single intravenous dose of 1 mg/kg body weight.

-

Sample Collection: Heparinized blood samples and inflammatory exudate samples were collected at predetermined time points following administration. Plasma was separated from blood samples by centrifugation.

-

Analytical Method: Concentrations of the R(-) and S(+) enantiomers of vedaprofen in plasma and exudate were quantified using a validated stereospecific high-performance liquid chromatography (HPLC) assay.

-

Pharmacokinetic Analysis: Plasma and exudate concentration-time data were analyzed using appropriate compartmental or non-compartmental models to determine key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and elimination half-life for each enantiomer.

Protocol: Clinical Efficacy Trial for Musculoskeletal Disorders

This is a generalized protocol based on common designs for NSAID field trials in horses.[5]

-

Subjects: A statistically appropriate number of client-owned horses diagnosed with lameness due to musculoskeletal disorders (e.g., osteoarthritis). Lameness is graded using a standardized scale (e.g., American Association of Equine Practitioners [AAEP] scale).

-

Study Design: A prospective, randomized, controlled, and blinded multicenter study. Horses are randomly assigned to a treatment group (Vedaprofen) or a control/comparator group (e.g., placebo or another active NSAID).

-

Drug Administration: Vedaprofen oral gel is administered at the recommended dosage: an initial dose of 2 mg/kg, followed by a maintenance dose of 1 mg/kg every 12 hours for a defined period (e.g., 14 days).

-

Efficacy Assessment: The primary variable is clinical improvement in lameness. Lameness evaluations are performed by veterinarians blinded to the treatment assignments at baseline (Day 1) and at subsequent time points (e.g., Day 7, Day 14). Secondary variables can include pain on palpation, joint swelling, and range of motion.

-

Safety Assessment: Horses are monitored for adverse events, with particular attention to typical NSAID-related side effects such as changes in fecal consistency or signs of oral lesions. Blood samples may be collected for hematology and clinical chemistry analysis.

-

Statistical Analysis: Lameness scores and other clinical parameters are compared between treatment groups using appropriate statistical tests to determine efficacy.

Logical Relationships and Data Interpretation

The interpretation of pharmacokinetic data is crucial for designing effective dosing regimens. The relationships between key parameters determine how a drug behaves in the body.

Conclusion and Future Directions

Vedaprofen is an effective NSAID for the management of musculoskeletal pain and inflammation in horses, with established pharmacokinetic profiles for both intravenous and oral routes. Its mechanism is centered on the potent inhibition of prostaglandin synthesis. However, a significant area for future research is the determination of vedaprofen's in vitro COX-1 versus COX-2 selectivity profile in equine-specific assays. Such data would allow for a more precise classification of vedaprofen among other NSAIDs and would provide veterinarians and researchers with a more complete understanding of its therapeutic and safety profile. Further studies detailing the pharmacokinetics of the oral formulation in horses under various feeding conditions would also be of significant clinical value.

References

- 1. In vitro and ex vivo pharmacodynamics of selected non-steroidal anti-inflammatory drugs in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. madbarn.com [madbarn.com]

- 5. researchgate.net [researchgate.net]

- 6. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Vedaprofen: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized in veterinary medicine for its analgesic and anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of vedaprofen. It includes a detailed, representative synthetic pathway, a summary of its physicochemical properties, and methodologies for key analytical and biological assays. Furthermore, this guide illustrates the mechanism of action of vedaprofen through the inhibition of the cyclooxygenase (COX) signaling pathway and outlines a typical experimental workflow for its analysis.

Chemical Properties

Vedaprofen, with the IUPAC name (2RS)-2-(4-Cyclohexylnaphthalen-1-yl)propanoic acid, is a white or almost white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₂ | [2] |

| Molecular Weight | 282.4 g/mol | [2] |

| CAS Number | 71109-09-6 | [2] |

| Appearance | White or almost white powder | [1] |

| Solubility | Practically insoluble in water; freely soluble in acetone; soluble in methanol; dissolves in dilute solutions of alkali hydroxides. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL); and in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL). | [1][3] |

| logP (computed) | 5.7 | [2][4] |

| pKa | No experimental data available. As a carboxylic acid, it is expected to be acidic. | |

| Melting Point | No specific experimental data available in the searched literature. |

Synthesis of Vedaprofen

A representative synthetic route to vedaprofen is a multi-step process commencing with 1-cyclohexylnaphthalene (B29632). The following is a detailed, representative methodology for the key steps in the synthesis. While the alkylation step described here is for the deuterated analog, the same principle applies to the synthesis of vedaprofen using methyl iodide.

Experimental Protocol: Synthesis of Vedaprofen

Step 1: Chloromethylation of 1-Cyclohexylnaphthalene

-

Objective: To introduce a chloromethyl group onto the naphthalene (B1677914) ring.

-

Procedure:

-

In a suitable reaction vessel, dissolve 1-cyclohexylnaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add paraformaldehyde (excess) and a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq).[5]

-

Bubble dry hydrogen chloride (HCl) gas through the mixture while maintaining the temperature at 60-70°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-(chloromethyl)-4-cyclohexylnaphthalene.

-

Step 2: Cyanation

-

Objective: To replace the chloro group with a nitrile group.

-

Procedure:

-

Dissolve the crude 1-(chloromethyl)-4-cyclohexylnaphthalene in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium cyanide (NaCN) (1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile.

-

Step 3: Alkylation

-

Objective: To introduce the methyl group alpha to the nitrile.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C and add a solution of 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the resulting anion solution back to 0°C and add methyl iodide (CH₃I) (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile (B13430878). Purify via column chromatography if necessary.

-

Step 4: Hydrolysis

-

Objective: To hydrolyze the nitrile group to a carboxylic acid, yielding the final vedaprofen product.

-

Procedure:

-

To the crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude vedaprofen by recrystallization or column chromatography.

-

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Vedaprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Vedaprofen has been shown to be a COX-1 selective inhibitor.[3]

References

- 1. nhathuocngocanh.com [nhathuocngocanh.com]

- 2. Vedaprofen | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R)-vedaprofen | C19H22O2 | CID 37888176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Determination of vedaprofen in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Vedaprofen on Chondrocytes: A Technical Overview

Disclaimer: As of late 2025, a comprehensive review of published literature reveals a notable absence of direct in vitro studies specifically investigating the effects of Vedaprofen on chondrocyte metabolism, gene expression, and viability. Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is recognized for its dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Due to the lack of direct experimental data on Vedaprofen, this technical guide synthesizes findings from in vitro studies on other relevant NSAIDs, particularly those with similar mechanisms of action (e.g., other propionic acid derivatives, COX-2 preferential inhibitors, and dual COX/LOX inhibitors), to infer the potential effects of Vedaprofen on chondrocytes. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.

Core Concepts in Chondrocyte Biology and NSAID Intervention

Chondrocytes are the sole cell type in articular cartilage, responsible for synthesizing and maintaining the extracellular matrix (ECM), which is primarily composed of type II collagen and proteoglycans (in the form of aggrecan). In inflammatory joint diseases such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to produce inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). These mediators contribute to cartilage degradation by upregulating matrix metalloproteinases (MMPs) and downregulating the synthesis of essential ECM components.

NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923). Vedaprofen's dual inhibitory action on both COX and LOX pathways suggests it may also modulate the production of leukotrienes, another class of inflammatory mediators. The direct effects of these drugs on chondrocyte function, independent of their systemic anti-inflammatory action, are of significant interest for their potential role in modifying the course of cartilage degeneration.

Inferred Effects of Vedaprofen on Chondrocyte Function Based on Related NSAID Studies

The following sections summarize the observed in vitro effects of various NSAIDs on chondrocytes. These findings provide a basis for hypothesizing the potential actions of Vedaprofen.

Proteoglycan and Collagen Synthesis

The effect of NSAIDs on the synthesis of proteoglycans and collagen, crucial for cartilage integrity, is complex and often dose-dependent. Several studies have shown that at therapeutic concentrations, some NSAIDs may suppress proteoglycan synthesis.[1] For instance, high concentrations of indomethacin (B1671933) and diclofenac (B195802) have been found to inhibit proteoglycan secretion in both chondrocyte monolayer and cartilage explant cultures.[2] Conversely, other NSAIDs like ketoprofen (B1673614) have demonstrated a stimulatory effect on proteoglycan synthesis at physiological concentrations.[2] Tiaprofenic acid, another propionic acid derivative, was found to have minimal effect on proteoglycan and type II collagen biosynthesis.[3][4]

Table 1: Summary of In Vitro Effects of Various NSAIDs on Proteoglycan (PG) and Collagen (Col) Synthesis in Chondrocytes

| NSAID | Effect on PG Synthesis | Effect on Col II Synthesis | Reference |

| Indomethacin | Inhibition at high concentrations | Inhibition | [2][3] |

| Acetylsalicylic Acid | Inhibition | Inhibition | [3] |

| Diclofenac | Inhibition at high concentrations | Not specified | [2] |

| Piroxicam | Inhibition at high concentrations | Not specified | [2] |

| Tiaprofenic Acid | No significant suppression | No significant suppression | [3][4] |

| Ketoprofen | Stimulation at low concentrations | Not specified | [2] |

| Meloxicam | No significant effect at therapeutic concentrations | Not specified | [5] |

| Ibuprofen (B1674241) | Neutral effect in non-inflammatory conditions | Not specified | [6] |

| Celecoxib | Increased expression | Increased expression | [7] |

Gene Expression

In vitro studies using techniques like RNA-sequencing have provided insights into how NSAIDs modulate gene expression in chondrocytes. In osteoarthritic chondrocytes stimulated with IL-1β, ibuprofen was shown to upregulate anti-inflammatory genes and downregulate several inflammatory mediators.[6][8] In the absence of an inflammatory stimulus, ibuprofen had a largely neutral effect on the chondrocyte transcriptome.[6][8] Celecoxib, a COX-2 selective inhibitor, has been shown to increase the gene expression of aggrecan and type II collagen in porcine chondrocytes.[7]

Chondrocyte Viability and Apoptosis

The impact of NSAIDs on chondrocyte survival is a critical consideration. Some non-selective NSAIDs have been shown to induce chondrocyte apoptosis and necrosis at therapeutic concentrations.[9] For example, ketorolac (B1673617) has been reported to have a dose-dependent cytotoxic effect on human chondrocytes.[10][11] In contrast, some studies suggest that certain NSAIDs, like nimesulide (B1678887) and ibuprofen, may protect chondrocytes from apoptosis.[12] COX-2 selective inhibitors generally appear to have less detrimental effects on chondrocyte viability.[9]

Production of Inflammatory Mediators

A primary and well-established effect of NSAIDs is the inhibition of PGE2 production. In vitro studies consistently demonstrate that both non-selective NSAIDs (e.g., indomethacin) and COX-2 selective inhibitors (e.g., celecoxib) effectively reduce PGE2 release from chondrocytes, particularly after inflammatory stimulation.[5][13] The effect of NSAIDs on nitric oxide production is less consistent. While some NSAIDs have been shown to inhibit NO-induced apoptosis, their direct effect on NO production by chondrocytes varies.[14][15]

Table 2: Summary of In Vitro Effects of Various NSAIDs on Inflammatory Mediator Production by Chondrocytes

| NSAID | Effect on PGE2 Production | Effect on Nitric Oxide (NO) Production | Reference |

| Indomethacin | Inhibition | Not specified | [16] |

| Celecoxib | Inhibition | Not specified | [13] |

| Meloxicam | Inhibition | No significant effect | [5] |

| Diclofenac | Not specified | Weak reduction | [15] |

Methodologies for In Vitro Assessment of Vedaprofen on Chondrocytes

Based on established protocols from studies on other NSAIDs, a general experimental workflow to investigate the effects of Vedaprofen on chondrocytes can be outlined.

Generic Experimental Protocol

-

Chondrocyte Isolation and Culture:

-

Articular cartilage is harvested from a suitable animal model (e.g., equine, canine, bovine, or human tissue).

-

Chondrocytes are isolated by enzymatic digestion, typically using pronase and collagenase.

-

Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells can be cultured in monolayer, pellet culture, or in a 3D scaffold system to better mimic the native cartilage environment.

-

-

Experimental Treatment:

-

Chondrocyte cultures are treated with a range of concentrations of Vedaprofen, ideally spanning the expected therapeutic dose.

-

To investigate the anti-inflammatory effects, a subset of cultures is co-treated with an inflammatory stimulus, such as IL-1β or TNF-α.

-

Appropriate controls, including vehicle-only and inflammatory stimulus-only groups, are included.

-

-

Assessment of Chondrocyte Response:

-

Gene Expression Analysis: RNA is extracted from chondrocytes, and quantitative real-time PCR (qRT-PCR) or RNA-sequencing is performed to measure the expression of key genes, including those for type II collagen (COL2A1), aggrecan (ACAN), MMPs (e.g., MMP-1, MMP-13), and inflammatory cytokines.

-

Proteoglycan Synthesis Assay: The rate of proteoglycan synthesis is commonly measured by the incorporation of a radiolabeled precursor, such as 35S-sulfate, into the extracellular matrix.

-

Cell Viability and Apoptosis Assays: Cell viability can be assessed using assays such as the MTT or live/dead staining. Apoptosis can be quantified by methods like TUNEL staining or flow cytometry for annexin (B1180172) V.

-

Quantification of Inflammatory Mediators: The concentrations of PGE2 and NO (measured as nitrite) in the culture medium are determined using ELISA and the Griess assay, respectively.

-

Visualizing the Molecular Pathways

The following diagrams illustrate the generalized signaling pathways in chondrocytes that are likely modulated by NSAIDs like Vedaprofen.

Caption: A generalized workflow for assessing the in vitro effects of NSAIDs on chondrocytes.

Caption: Inferred mechanism of Vedaprofen via dual inhibition of COX and LOX pathways.

Conclusion and Future Directions

In the absence of direct experimental evidence, the in vitro effects of Vedaprofen on chondrocytes can only be inferred from studies on other NSAIDs. Based on this body of work, it is plausible that Vedaprofen, through its inhibition of PGE2 production, would mitigate inflammatory responses in chondrocytes. However, its effects on extracellular matrix synthesis and chondrocyte viability remain to be determined and could be complex, potentially exhibiting dose-dependent stimulatory or inhibitory effects.

The dual inhibitory action of Vedaprofen on both COX and LOX pathways presents an interesting area for future research. It is conceivable that the simultaneous reduction of prostaglandins and leukotrienes could offer a unique profile in modulating chondrocyte inflammatory responses.

To provide definitive guidance for researchers and clinicians, there is a clear and urgent need for dedicated in vitro studies on Vedaprofen. Such research should aim to:

-

Characterize the dose-dependent effects of Vedaprofen on proteoglycan and type II collagen synthesis in both normal and osteoarthritic chondrocytes.

-

Elucidate the impact of Vedaprofen on the gene expression profile of chondrocytes under both basal and inflammatory conditions.

-

Determine the effects of Vedaprofen on chondrocyte proliferation, viability, and apoptosis.

-

Investigate the specific contributions of COX versus LOX inhibition to the overall effect of Vedaprofen on chondrocyte function.

By addressing these knowledge gaps, the scientific community can better understand the potential of Vedaprofen not only as a symptomatic treatment for joint pain and inflammation but also as a potential disease-modifying agent in cartilage-related pathologies.

References

- 1. Effects of nonsteroidal anti-inflammatory drugs on chondrocyte metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of NSAID on collagen and proteoglycan synthesis of cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Effects of meloxicam, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rmdopen.bmj.com [rmdopen.bmj.com]

- 7. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Do Nonsteroidal Anti-Inflammatory Drugs Have a Deleterious Effect on Cartilage Repair? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Chondrotoxicity of Nonsteroidal Anti-inflammatory Drugs and Opioid Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinexprheumatol.org [clinexprheumatol.org]

- 13. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-steroidal anti-inflammatory drugs inhibit nitric oxide-induced apoptosis and dedifferentiation of articular chondrocytes independent of cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Minocycline inhibits the production of inducible nitric oxide synthase in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory drugs, prostanoid and proteoglycan production by cultured bovine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamic Properties of Vedaprofen in Horses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds.[1] It is utilized in veterinary medicine for its anti-inflammatory, analgesic, and antipyretic properties, particularly in the management of musculoskeletal disorders and soft tissue lesions in horses.[1][2] This technical guide provides a comprehensive overview of the core pharmacodynamic properties of vedaprofen in equine species, detailing its mechanism of action, effects on inflammatory mediators, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Vedaprofen exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzyme system.[3] The COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever.[4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in various physiological "housekeeping" functions, including the protection of the gastrointestinal mucosa and maintenance of renal blood flow.[4]

-

COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[4]

By inhibiting COX enzymes, vedaprofen reduces the synthesis of these pro-inflammatory eicosanoids, thereby mitigating the clinical signs of inflammation.[3]

Signaling Pathway of Vedaprofen's Anti-Inflammatory Action

Effects on Prostaglandin (B15479496) and Thromboxane (B8750289) Synthesis

Studies in horses have demonstrated that vedaprofen potently inhibits the synthesis of key inflammatory mediators. Specifically, it has been shown to inhibit prostaglandin E2 (PGE2) synthesis in inflammatory exudate and thromboxane B2 (TXB2) synthesis in both serum and exudate.[3]

-

Prostaglandin E2 (PGE2): A major prostaglandin involved in the classic signs of inflammation (redness, swelling, heat, and pain).

-

Thromboxane B2 (TXB2): A stable metabolite of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. Inhibition of TXB2 synthesis by vedaprofen is indicative of its effect on COX-1 activity.

While the inhibitory effects of vedaprofen on PGE2 and TXB2 are established, specific quantitative data on the percentage of inhibition at therapeutic doses in horses are not widely available in the reviewed literature.

COX-1 vs. COX-2 Selectivity

The ratio of a non-steroidal anti-inflammatory drug's (NSAID) inhibitory activity on COX-1 versus COX-2 is a critical determinant of its safety profile. NSAIDs that are more selective for COX-2 are generally associated with a lower risk of gastrointestinal side effects, as they spare the protective functions of COX-1.[4]

The precise COX-1/COX-2 selectivity ratio for vedaprofen in horses has not been definitively established in the public domain. While some sources suggest it may have some COX-2 selectivity, one experimental study in horses indicated that it may be more COX-1 selective.[5] This highlights the need for further quantitative analysis, such as in vitro whole blood assays, to determine the specific IC50 values for vedaprofen against equine COX-1 and COX-2.

Data Presentation

The following tables summarize the known pharmacodynamic properties and effects of vedaprofen in horses based on available literature.

Table 1: Qualitative Pharmacodynamic Effects of Vedaprofen in Horses

| Pharmacodynamic Effect | Observation | Reference(s) |

| Anti-inflammatory | Reduction of inflammation associated with musculoskeletal disorders and soft tissue lesions. | [1][2] |

| Analgesic | Relief of pain associated with musculoskeletal disorders and soft tissue lesions. | [1][2] |

| Antipyretic | Possesses antipyretic properties. | [3] |

| PGE2 Inhibition | Potent inhibition of prostaglandin E2 synthesis in inflammatory exudate. | [3] |

| TXB2 Inhibition | Potent inhibition of thromboxane B2 synthesis in serum and inflammatory exudate. | [3] |

Table 2: Enantiomer-Specific Activity of Vedaprofen

| Enantiomer | Activity | Reference(s) |

| (+) enantiomer | More potent in inhibiting prostaglandin synthesis. | [3] |

| Both enantiomers | Contribute to the therapeutic actions of the compound and are equipotent PGF2α antagonists. | [3] |

Experimental Protocols

The pharmacodynamic properties of vedaprofen in horses have been investigated using established experimental models of inflammation.

Carrageenan-Soaked Sponge Model of Acute Inflammation

This model is used to induce a localized, acute inflammatory response, allowing for the collection of inflammatory exudate to analyze the effects of anti-inflammatory drugs.

Methodology:

-

Sponge Preparation: Sterile polyester (B1180765) sponges are soaked in a solution of carrageenan, an inflammatory agent.

-

Implantation: The carrageenan-soaked sponges are surgically implanted subcutaneously in a suitable location on the horse, often the neck.

-

Drug Administration: Vedaprofen is administered to the horse, typically intravenously or orally, at a specified dose and time relative to sponge implantation.

-

Exudate Collection: At various time points after implantation, the sponges and the accumulated inflammatory exudate are collected.

-

Analysis: The collected exudate is analyzed for various inflammatory markers, including:

-

Prostaglandin E2 (PGE2) concentrations

-

Thromboxane B2 (TXB2) concentrations

-

Leukocyte counts

-

Total protein concentration

-

This model allows for the direct measurement of the drug's effect on the local production of inflammatory mediators at the site of inflammation.[6]

Experimental Workflow for the Carrageenan-Soaked Sponge Model

In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a standard method to determine the in vitro potency and selectivity of an NSAID for COX-1 and COX-2 in a specific species. While specific data for vedaprofen in horses is not available, the general methodology is as follows:

Methodology:

-

Blood Collection: Whole blood is collected from healthy horses that have not been treated with any NSAIDs.

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Aliquots of whole blood are incubated with various concentrations of vedaprofen.

-

The blood is allowed to clot, which stimulates platelet aggregation and subsequent COX-1-mediated production of thromboxane A2, which is rapidly converted to the stable metabolite, thromboxane B2 (TXB2).

-

The concentration of TXB2 in the serum is measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of heparinized whole blood are incubated with a COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.

-

The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.

-

Various concentrations of vedaprofen are added to the samples.

-

The concentration of prostaglandin E2 (PGE2) in the plasma is measured as an indicator of COX-2 activity.

-

-

Data Analysis:

-

The concentrations of vedaprofen that cause 50% inhibition of COX-1 (TXB2 production) and COX-2 (PGE2 production) are determined and expressed as the IC50 values.

-

The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.

-

Logical Relationship for Determining COX Selectivity

Conclusion

Vedaprofen is an effective NSAID in horses, exerting its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes and subsequent reduction in prostaglandin and thromboxane synthesis. While its qualitative pharmacodynamic effects are well-documented, a significant gap exists in the publicly available quantitative data regarding its specific COX-1 and COX-2 inhibitory potency in equine species. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of vedaprofen's pharmacodynamic profile in horses. Such data would be invaluable for optimizing its clinical use and for the development of future anti-inflammatory therapies in equine medicine.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. vetlexicon.com [vetlexicon.com]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. Tromboxane B2 inhibits the pulmonary inactivation of prostaglandin E2 in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

Vedaprofen's Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth exploration of the core mechanism of action of Vedaprofen, focusing on its interaction with the cyclooxygenase (COX) enzymes. This document outlines the common experimental protocols utilized to quantify COX inhibition, presents available data on Vedaprofen's activity, and visualizes the key biochemical pathways and experimental workflows.

Introduction

Vedaprofen is a potent, non-narcotic analgesic and anti-inflammatory agent. Like other NSAIDs, its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme system, which is responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids. Prostaglandins are key mediators of inflammation, pain, and fever. Vedaprofen is a racemic mixture, with both the (+) and (-) enantiomers contributing to its therapeutic activity; however, the (+) enantiomer is a more potent inhibitor of prostaglandin synthesis.

Prostaglandin Synthesis Pathway and NSAID Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). Vedaprofen and other NSAIDs act by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to PGH2.

Quantitative Analysis of COX Inhibition

The inhibitory potency of Vedaprofen against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the COX-2 selectivity of the drug.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference Species |

| Vedaprofen | Not Reported | Not Reported | Unfavorable (not highly selective for COX-2) | Dog |

| Carprofen | Not Reported | Not Reported | 1.75 (selective toward COX-2) | Dog |

| Meloxicam | Not Reported | Not Reported | Favorable for COX-2 | Dog |

| Phenylbutazone | Not Reported | Not Reported | Unfavorable for COX-2 | Dog |

| Aspirin | Not Reported | Not Reported | Unfavorable for COX-2 | Dog |

Experimental Protocols for Determining COX Inhibition

Several in vitro and ex vivo methods are employed to determine the inhibitory activity of NSAIDs on COX-1 and COX-2.

In Vitro Purified Enzyme Assay

This assay directly measures the effect of a compound on the activity of isolated and purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of Vedaprofen for purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

-

Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the COX enzyme, a heme cofactor, and a reducing agent like epinephrine.

-

Inhibitor Incubation: Various concentrations of Vedaprofen (or other test NSAIDs) are pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The reaction is allowed to proceed for a defined period and then terminated. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition for each Vedaprofen concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it is conducted in a whole blood matrix.

Objective: To determine the IC50 values of Vedaprofen for COX-1 and COX-2 in whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy subjects (e.g., dogs, humans) into tubes containing an anticoagulant like heparin.

-

Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of Vedaprofen or a vehicle control at 37°C for a specified duration.

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

To measure COX-1 activity, the blood is allowed to clot, which stimulates platelet aggregation and the production of thromboxane A2 (TXA2), a COX-1 dependent product.

-

TXA2 is unstable and is rapidly converted to the stable metabolite, thromboxane B2 (TXB2).

-

The concentration of TXB2 in the serum is measured by EIA or LC-MS as an index of COX-1 activity.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

To measure COX-2 activity, the whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes.

-

The production of prostaglandin E2 (PGE2) is then measured in the plasma by EIA or LC-MS as an index of COX-2 activity.

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 are calculated from the dose-response curves of TXB2 and PGE2 inhibition, respectively.

Conclusion

Vedaprofen effectively inhibits prostaglandin synthesis through the blockade of COX enzymes. While it is established as a potent anti-inflammatory and analgesic agent, its specific inhibitory profile against COX-1 and COX-2 is not as well-defined in publicly available literature as that of some other NSAIDs. The reported lack of high COX-2 selectivity in dogs suggests a potential for gastrointestinal and renal side effects, which is a common consideration for non-selective NSAIDs. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of Vedaprofen's COX inhibitory activity, which is crucial for a comprehensive understanding of its pharmacological profile and for the development of safer and more effective anti-inflammatory therapies. Further research to precisely quantify the IC50 values of Vedaprofen for COX-1 and COX-2 across different species would be highly valuable to the scientific and veterinary communities.

A Technical Guide to the Racemic Mixture and Enantiomers of Vedaprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties. As a chiral molecule, vedaprofen exists as a racemic mixture of two enantiomers: (S)-(+)-vedaprofen and (R)-(-)-vedaprofen. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, and pharmacodynamics of racemic vedaprofen and its individual enantiomers. Detailed experimental protocols for the synthesis, chiral separation, and analysis of vedaprofen are presented, alongside a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of chiral NSAIDs.

Introduction

Vedaprofen, chemically known as (±)-2-(4-cyclohexyl-1-naphthalenyl)propanoic acid, is a member of the profen family of NSAIDs.[1] Like other profens, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[2] The presence of a chiral center in its structure means that vedaprofen is a racemic mixture of two enantiomers. It is widely recognized that for most profens, the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity through COX inhibition, while the (R)-enantiomer is significantly less active in this regard.[3] This guide delves into the stereoselective properties of vedaprofen, providing a detailed examination of its enantiomers.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the individual enantiomers of vedaprofen are not extensively available in public literature. However, data for the racemic mixture and computed values for the enantiomers provide valuable insights.

| Property | Racemic Vedaprofen | (R)-(-)-Vedaprofen (Computed) | (S)-(+)-Vedaprofen (Computed) |

| Molecular Formula | C₁₉H₂₂O₂ | C₁₉H₂₂O₂ | C₁₉H₂₂O₂ |

| Molecular Weight | 282.38 g/mol [4] | 282.4 g/mol [5] | 282.4 g/mol |

| Melting Point | 144-148°C[1] | Not available | Not available |

| pKa | Not available | Not available | Not available |

| Solubility | Soluble in Chloroform and DMSO[1][4] | Not available | Not available |

| XLogP3 | 5.52[6] | 5.7[5] | 5.7 |

Pharmacokinetics

The pharmacokinetic profile of vedaprofen has been studied in several animal species, revealing stereoselective disposition of its enantiomers.

Pharmacokinetics in Dogs

Following oral administration of racemic vedaprofen to dogs, the drug is rapidly absorbed.[7] The bioavailability is high, at approximately 86%.[7] Notably, there is a predominance of the R(-)-enantiomer in the plasma.[7] Vedaprofen is highly bound to plasma proteins (>99.5%).[7]

| Parameter | Racemic Vedaprofen (Oral) | R(-)-Vedaprofen (Oral) | S(+)-Vedaprofen (Oral) |

| Tmax (h) | 0.63 ± 0.14 | Not specified | Not specified |

| Terminal Half-life (h) | 12.7 ± 1.7 | Not specified | Not specified |

| Bioavailability (%) | 86 ± 7 | Not specified | Not specified |

| AUC R(-)/S(+) Ratio | - | 1.9 ± 0.2 | - |

Data sourced from a study in Beagle dogs at a dosage of 0.5 mg/kg.[7]

Pharmacokinetics in Horses

Intravenous administration of vedaprofen in ponies also demonstrates enantioselective pharmacokinetics.

| Parameter | R(-)-Vedaprofen (IV) | S(+)-Vedaprofen (IV) |

| AUC (ng·h/mL) | 7524 | 1639 |

| Elimination Half-life (h) | Greater than S(+) | Less than R(-) |

| Volume of Distribution | Less than S(+) | Greater than R(-) |

Data sourced from a study in ponies following a single intravenous dose of 1 mg/kg.[3]

Pharmacodynamics and Mechanism of Action

Vedaprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme, COX-1 and COX-2. While specific IC50 values for the inhibition of COX-1 and COX-2 by the individual enantiomers of vedaprofen are not publicly available, data from structurally similar profens, such as ketoprofen (B1673614) and carprofen, consistently show that the (S)-enantiomer is a significantly more potent inhibitor of both COX isoforms than the (R)-enantiomer.[3][8] One source indicates that racemic vedaprofen is a COX-1 selective inhibitor.

Signaling Pathway

The mechanism of action of vedaprofen involves the inhibition of the arachidonic acid cascade.

Caption: Mechanism of action of Vedaprofen in the arachidonic acid pathway.

Experimental Protocols

Asymmetric Synthesis of (S)-Vedaprofen (Representative Protocol)

This protocol is based on the asymmetric hydrogenation of a vinyl arene precursor, a common method for the synthesis of profens.

Caption: Workflow for the asymmetric synthesis of (S)-Vedaprofen.

Materials and Reagents:

-

Vinyl arene precursor of vedaprofen

-

Chiral phosphoramidite (B1245037) ligand

-

Nickel catalyst precursor (e.g., [Ni(COD)₂])

-

Hydride source (e.g., diethylaluminum hydride)

-

Anhydrous toluene

-

Oxidizing agent (e.g., potassium permanganate)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Asymmetric Hydrovinylation: a. In a nitrogen-filled glovebox, dissolve the chiral phosphoramidite ligand and the nickel catalyst precursor in anhydrous toluene. b. Add the vinyl arene precursor to the catalyst solution. c. Cool the reaction mixture to the desired temperature (e.g., -20°C) and slowly add the hydride source. d. Stir the reaction mixture for the specified time, monitoring for completion by TLC or GC. e. Quench the reaction with an appropriate reagent (e.g., methanol). f. Purify the product by column chromatography.

-

Oxidative Degradation: a. Dissolve the product from the hydrovinylation step in a suitable solvent (e.g., acetone). b. Add the oxidizing agent portion-wise at a controlled temperature. c. Stir until the reaction is complete, as indicated by TLC. d. Work up the reaction mixture, typically involving filtration and extraction. e. Purify the final product, (S)-vedaprofen, by crystallization or column chromatography.

Disclaimer: This is a representative protocol and requires optimization for the specific synthesis of (S)-vedaprofen.

Chiral Separation of Vedaprofen Enantiomers by HPLC

This protocol is based on the use of a chiral stationary phase (CSP) for the separation of profen enantiomers.

Caption: General workflow for the chiral HPLC analysis of Vedaprofen.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: Polysaccharide-based CSPs are recommended, such as amylose-based (e.g., Chiralpak AD) or cellulose-based columns.

-

Mobile Phase (Normal Phase): A mixture of a hydrocarbon (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The concentration of the alcohol is a critical parameter for optimizing separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Controlled column temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength where vedaprofen has significant absorbance (e.g., 260 nm).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the hydrocarbon and alcohol components. Degas the mobile phase before use.

-

Sample Preparation: Dissolve a known concentration of racemic vedaprofen in the mobile phase.

-

Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Analysis: Integrate the peaks corresponding to the two enantiomers to determine their respective areas and calculate the enantiomeric ratio.

Disclaimer: This is a general protocol and the specific mobile phase composition, flow rate, and temperature should be optimized for the chosen chiral stationary phase and the desired separation.

Conclusion

Vedaprofen is a clinically effective NSAID that, like other profens, exists as a racemic mixture. The available evidence strongly suggests that its pharmacological activity is stereoselective, with the (S)-enantiomer being the more potent inhibitor of cyclooxygenase enzymes. The pharmacokinetic profiles of the vedaprofen enantiomers are also distinct, with the (R)-enantiomer showing a longer half-life and higher plasma concentrations in dogs and horses. While a complete experimental dataset for the individual enantiomers is not publicly available, this technical guide provides a comprehensive summary of the current knowledge and presents adaptable experimental protocols for the further investigation of this important veterinary drug. A deeper understanding of the stereoselective properties of vedaprofen will be crucial for the development of more refined and potentially safer anti-inflammatory therapies.

References

- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Vedaprofen | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective inhibition of cyclooxygenase‐2 by enflicoxib, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uspnf.com [uspnf.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Vedaprofen as a propionic acid derivative NSAID

An In-depth Review of the Propionic Acid Derivative NSAID for Drug Development Professionals

Abstract

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties. This technical guide provides a comprehensive overview of Vedaprofen, focusing on its core chemical and pharmacological characteristics. The document details its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, its pharmacokinetic profile in target species, and its chemical synthesis. Key experimental protocols for evaluating its efficacy and selectivity are provided, alongside quantitative data presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of complex processes for researchers, scientists, and drug development professionals.

Introduction

Vedaprofen, chemically known as (±)-2-(4-cyclohexyl-1-naphthalenyl)propanoic acid, is a member of the arylpropionic acid group of NSAIDs.[1] Like other drugs in this class, it possesses a chiral center, and its pharmacological activity is primarily associated with the S-(+)-enantiomer, although it is typically administered as a racemic mixture.[2] Vedaprofen is primarily used in veterinary medicine for the management of pain and inflammation associated with musculoskeletal disorders in horses and dogs.[3] This guide aims to provide a detailed technical resource on Vedaprofen, encompassing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and synthetic route.

Physicochemical Properties

Vedaprofen is a crystalline solid with the following physicochemical properties:

| Property | Value | Reference |

| Chemical Name | (±)-2-(4-cyclohexyl-1-naphthalenyl)propanoic acid | [4] |

| Synonyms | Quadrisol, CERM 10202 | [4] |

| CAS Number | 71109-09-6 | [4] |

| Molecular Formula | C₁₉H₂₂O₂ | [4] |

| Molecular Weight | 282.38 g/mol | [4] |

| Appearance | Crystalline Solid | [4] |

| Solubility | Soluble in DMSO, slightly soluble in water | [5] |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of Vedaprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[6] Prostaglandins are key mediators of inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme:

-